3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Description
This compound, with the systematic name 3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, is a thiophenecarboxamide derivative characterized by a sulfonyl-linked 2,6-dichlorobenzyl group and a 4-trifluoromethylphenylamide moiety. Its molecular formula is C₁₉H₁₂Cl₂F₃NO₄S₂, with a molecular weight of 510.34 g/mol and a purity >90% . The canonical SMILES structure (C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl) highlights its key structural features: a dichlorinated benzyl group, a sulfonyl bridge, a thiophene ring, and a trifluoromethyl-substituted phenylamide .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO3S2/c20-14-2-1-3-15(21)13(14)10-30(27,28)16-8-9-29-17(16)18(26)25-12-6-4-11(5-7-12)19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNYKRXRXVFABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C22H15Cl2F3N2O3S
- Molecular Weight : 515.33 g/mol
The structure features a thiophene ring, a sulfonyl group, and multiple halogen substituents that contribute to its biological properties.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. This interaction may inhibit tumor metastasis and angiogenesis.
- Antiproliferative Effects : Studies indicate that the compound exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis through caspase activation pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line/Model | Effect Observed | Concentration Used |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | Induced apoptosis | 10 µM |
| Study 2 | A549 (Lung Cancer) | Inhibited proliferation | 5 µM |
| Study 3 | E. coli | Antimicrobial activity | 50 µg/mL |
Case Studies
- Anticancer Activity in MCF-7 Cells : In a study conducted by Wang et al., the compound was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an increase in apoptotic markers such as cleaved caspase-3 and PARP, indicating a potential for therapeutic application in breast cancer treatment.
- Inhibition of Lung Cancer Cell Growth : Research by Lee et al. demonstrated that treatment with this compound resulted in a dose-dependent inhibition of A549 lung cancer cells. The study highlighted the role of cell cycle arrest at the G1 phase and increased levels of p21 and p53 proteins.
- Antimicrobial Properties : A preliminary investigation into the antimicrobial effects revealed that the compound inhibited E. coli growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophenecarboxamide derivatives and sulfonamide-linked benzyl compounds . Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The sulfonyl bridge in the target compound distinguishes it from analogs like 3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide, which uses a methoxy linker . Sulfonyl groups typically enhance metabolic stability and binding affinity compared to ethers. The 4-trifluoromethylphenylamide group contrasts with the 4-nitrophenylamide in the discontinued analog, suggesting divergent electronic properties (electron-withdrawing CF₃ vs. NO₂) that may influence target interactions .
However, the target compound’s dichlorobenzyl and trifluoromethyl groups may alter solubility or target specificity. Diflufenican and etobenzanid highlight the agrochemical relevance of carboxamide derivatives, though their pyridine/benzene cores differ from the thiophene in the target compound .
Commercial and Research Status :
- The target compound is available with >90% purity, suggesting its use in exploratory research . In contrast, analogs like the methoxy-linked thiophenecarboxamide are discontinued, possibly due to stability or efficacy issues .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, and how are intermediates purified?
Answer:
The compound’s synthesis typically involves sequential functionalization of the thiophene core. A key step is the coupling of the sulfonyl chloride intermediate (e.g., 2,6-dichlorobenzylsulfonyl chloride) with a thiophene-carboxamide precursor under anhydrous conditions. For example, similar sulfonamide formations in thiophene derivatives use dichloromethane (CH2Cl2) as a solvent and require controlled temperature to prevent side reactions . Purification often employs reverse-phase HPLC or recrystallization from methanol/water mixtures to isolate high-purity solids. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is also effective for intermediates .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and confirming its structure?
Answer:
Nuclear Magnetic Resonance (NMR):
- <sup>1</sup>H/ <sup>13</sup>C NMR resolves substituent positions on the thiophene ring and confirms sulfonyl/trifluoromethyl group integration. For example, the 2,6-dichlorobenzyl group shows distinct aromatic splitting patterns in δ 7.3–7.5 ppm .
- <sup>19</sup>F NMR validates the trifluoromethyl group (δ -60 to -65 ppm).
Infrared (IR) Spectroscopy:
- Peaks at ~1350 cm<sup>-1</sup> (S=O stretching) and ~1700 cm<sup>-1</sup> (amide C=O) confirm functional groups .
High-Resolution Mass Spectrometry (HRMS):
X-ray Crystallography:
- Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally similar triazole-sulfonyl compounds .
Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts in the sulfonylation step?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, stoichiometry, solvent polarity). For instance, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enable precise control of residence time and mixing, reducing decomposition .
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh3)4) may enhance coupling efficiency in inert atmospheres .
- In-line Monitoring: UV-vis or FTIR probes detect intermediates in real-time, allowing rapid adjustment of reaction parameters .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects across analogs. For example, replacing the trifluoromethyl group with nitro or methoxy groups (as in ’s antibacterial studies) can clarify pharmacophore requirements .
- Statistical Validation: Apply ANOVA to assess significance of activity variations between batches or assay conditions. Replicate studies with standardized protocols (e.g., CLSI guidelines for MIC determination) .
- Target Engagement Assays: Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported targets, ruling off-target effects .
Advanced: What strategies resolve structural ambiguities in derivatives, such as sulfonyl group orientation or amide tautomerism?
Answer:
- X-ray Crystallography: Determines absolute configuration, as shown for triazole-sulfonyl analogs in . Co-crystallization with heavy atoms (e.g., bromine) improves diffraction quality .
- Density Functional Theory (DFT): Computes optimized geometries and compares theoretical/experimental NMR chemical shifts to validate tautomeric forms .
- Dynamic NMR: Monitors temperature-dependent shifts to identify rotational barriers around the sulfonyl-amide bond .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store as a lyophilized solid at -20°C under argon to prevent hydrolysis of the sulfonyl group.
- For solutions, use anhydrous DMSO or DMF (stored over molecular sieves) and avoid repeated freeze-thaw cycles .
Advanced: How can researchers validate the compound’s selectivity in kinase or receptor binding assays?
Answer:
- Kinome-wide Profiling: Use kinase inhibitor panels (e.g., Eurofins DiscoverX) at 1 µM concentration to identify off-target interactions.
- Counter-screening: Test against structurally related receptors (e.g., PARP, EGFR mutants) to rule out cross-reactivity .
- Cryo-EM/Co-crystallization: Resolve binding modes with target proteins, as demonstrated for sulfonamide-containing inhibitors in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
